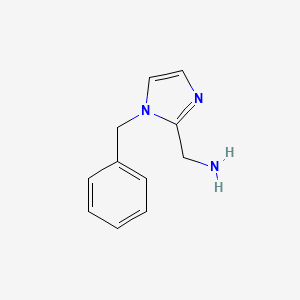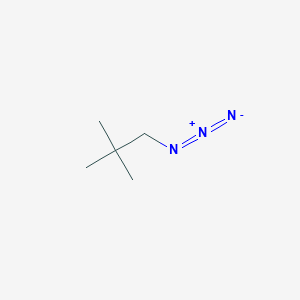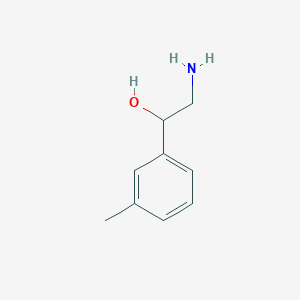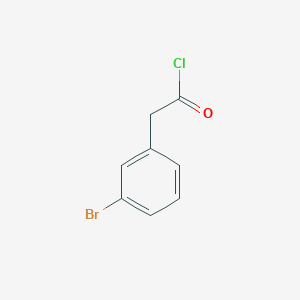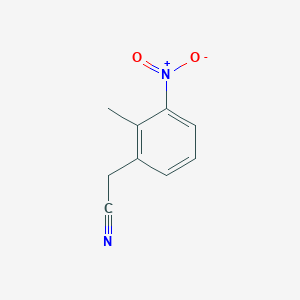
2-Methyl-3-nitrobenzyl cyanide
Descripción general
Descripción
2-Methyl-3-nitrobenzyl cyanide is a chemical compound that is part of the broader class of nitrobenzyl cyanides. These compounds are characterized by a benzene ring substituted with a nitro group, a methyl group, and a cyanide group. The specific placement of these groups on the benzene ring defines the compound's unique chemical behavior and reactivity.
Synthesis Analysis
The synthesis of nitrobenzyl cyanides can involve various chemical reactions. For instance, the treatment of polymethylbenzyl cyanides with fuming nitric acid in dichloromethane can lead to nitrooxylation, producing benzyl nitrates that can be further converted into other derivatives, such as 3-isochromanone derivatives . Additionally, 2-nitrobenzyl isocyanide, a related compound, is reported to be a universal convertible isocyanide that can be used in Ugi reactions and is easy to prepare and handle .
Molecular Structure Analysis
The molecular structure of 2-methyl-3-nitrobenzyl cyanide would consist of a benzene ring with a nitro group at the 3-position, a methyl group at the 2-position, and a cyanide group attached to the benzyl carbon. The presence of these functional groups influences the compound's electronic distribution and reactivity.
Chemical Reactions Analysis
Nitrobenzyl compounds are known for their photochemical reactivity. For example, 2-nitrobenzyl methyl ether and related compounds can undergo photorelease reactions, involving intermediates such as aci-nitro transients and 2-nitrosobenzyl hemiacetals . The reaction mechanisms of nitrobenzyl compounds can be complex and are influenced by factors such as pH and solvent . Other reactions include cyclization processes with potassium cyanide, leading to various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyl-3-nitrobenzyl cyanide would be influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the compound's acidity and reactivity. The cyanide group is also highly reactive and can participate in nucleophilic addition reactions. The methyl group can provide steric hindrance and influence the compound's physical properties, such as boiling and melting points. The compound's solubility in organic solvents and water would be determined by the polarity and hydrogen bonding capability of the functional groups.
Aplicaciones Científicas De Investigación
Cyanide sources, including 2-Methyl-3-nitrobenzyl cyanide, are used in the synthesis of structurally diverse products containing the nitrile function . This process involves both nucleophilic and electrophilic agents/systems that transfer the entire CN-group .
-
Synthesis of Nitrile Function Products
- Field : Organic Chemistry
- Application Summary : 2-Methyl-3-nitrobenzyl cyanide is used in the synthesis of structurally diverse products containing the nitrile function . This process involves both nucleophilic and electrophilic agents/systems that transfer the entire CN-group .
- Method of Application : The specific method of application involves chemical reactions with nucleophilic and electrophilic agents/systems . The exact procedures and technical details would depend on the specific synthesis process.
- Results : The outcome of this application is the production of structurally diverse products containing the nitrile function .
-
Synthesis of Macrocyclic Thiodepsipeptide
- Field : Bioorganic Chemistry
- Application Summary : 2-Methyl-3-nitrobenzyl alcohol, which can be converted to 2-Methyl-3-nitrobenzyl cyanide, was used in the synthesis of a 20-membered macrocyclic thiodepsipeptide .
- Method of Application : The specific method of application involves chemical reactions in the synthesis process . The exact procedures and technical details would depend on the specific synthesis process.
- Results : The outcome of this application is the production of a 20-membered macrocyclic thiodepsipeptide .
-
Photochemical Reaction Mechanisms
- Field : Photochemical & Photobiological Sciences
- Application Summary : 2-Methyl-3-nitrobenzyl alcohol, which can be converted to 2-Methyl-3-nitrobenzyl cyanide, is used in the study of photochemical reaction mechanisms . The primary aci-nitro photoproducts react by two competing paths, and the balance between the two depends on the reaction medium .
- Method of Application : The specific method of application involves irradiation of 2-nitrobenzyl alcohol in various solvents . The exact procedures and technical details would depend on the specific experimental setup.
- Results : The outcome of this application is the understanding of the photochemical reaction mechanisms of 2-nitrobenzyl compounds .
-
Preparation of 2-Methyl-3-nitrobenzyl Cyanide
- Field : Organic Chemistry
- Application Summary : 2-Methyl-3-nitrobenzyl alcohol was used to prepare 2-methyl-3-nitrobenzyl cyanide . This compound was prepared from o-xylene by nitration, oxidation, hydrolysis, reduction, chlorination, and cyanation .
- Method of Application : The specific method of application involves a series of chemical reactions including nitration, oxidation, hydrolysis, reduction, chlorination, and cyanation .
- Results : The outcome of this application is the production of 2-methyl-3-nitrobenzyl cyanide .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-methyl-3-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNZYZHZLNOYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543081 | |
| Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrobenzylcyanide | |
CAS RN |
23876-14-4 | |
| Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

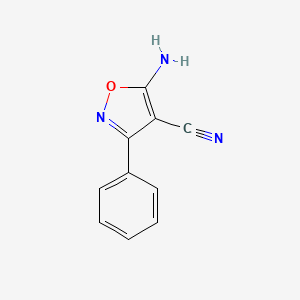
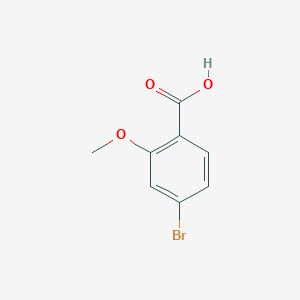
![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)
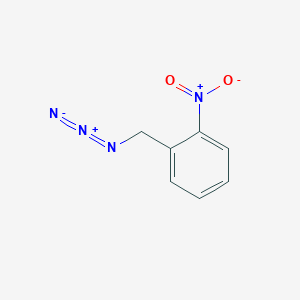
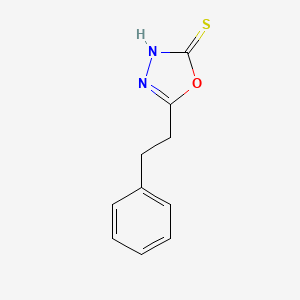
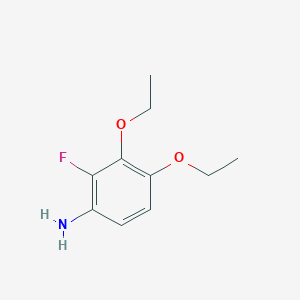
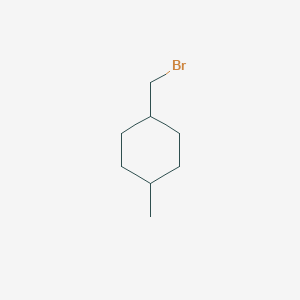

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)
